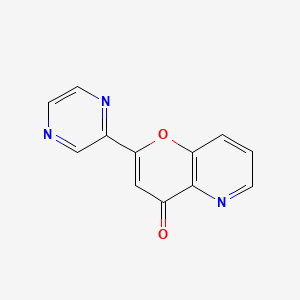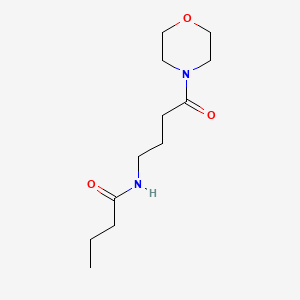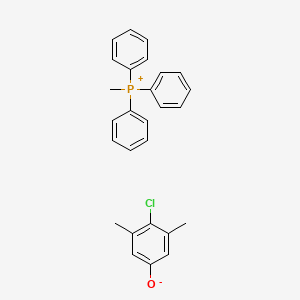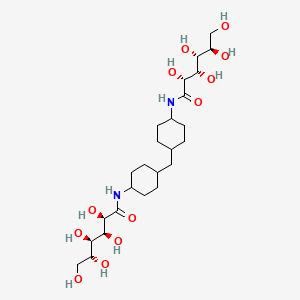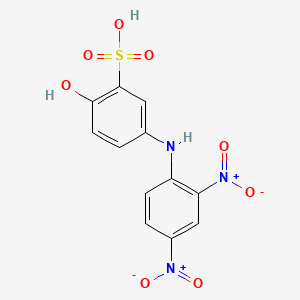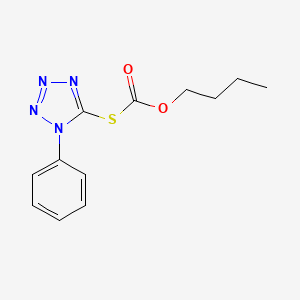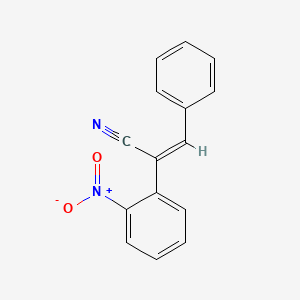
Dimethyl bromofumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bromofumarate is an organic compound with the molecular formula C6H7BrO4 It is a derivative of fumaric acid, where two hydrogen atoms are replaced by bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl bromofumarate can be synthesized through the bromination of dimethyl acetylenedicarboxylate. The reaction typically involves the addition of bromine to the acetylenic bond, resulting in the formation of dimethyl 2,3-dibromofumarate. This compound can then undergo isomerization to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Common solvents used in the synthesis include chloroform and dimethylformamide .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bromofumarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the fumarate moiety can participate in addition reactions with various reagents, such as hydrogen or halogens.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and reagents used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce dihalogenated compounds .
Aplicaciones Científicas De Investigación
Dimethyl bromofumarate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl bromofumarate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. Specifically, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and reduction of oxidative damage .
Comparación Con Compuestos Similares
Dimethyl bromofumarate can be compared to other similar compounds, such as:
Dimethyl fumarate: A well-known compound used in the treatment of multiple sclerosis and psoriasis. It shares a similar structure but lacks the bromine atom.
Dimethyl maleate: Another fumarate derivative with different stereochemistry, leading to distinct chemical properties and reactivity.
Dimethyl 2,3-dibromosuccinate: A compound with two bromine atoms, showing different reactivity patterns compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propiedades
Número CAS |
2509-16-2 |
|---|---|
Fórmula molecular |
C6H7BrO4 |
Peso molecular |
223.02 g/mol |
Nombre IUPAC |
dimethyl (Z)-2-bromobut-2-enedioate |
InChI |
InChI=1S/C6H7BrO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- |
Clave InChI |
YFHHDQFGPGNXRZ-ARJAWSKDSA-N |
SMILES isomérico |
COC(=O)/C=C(/C(=O)OC)\Br |
SMILES canónico |
COC(=O)C=C(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



